Triclosan Methyl-d3 Ether

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Triclosan Methyl-d3 Ether is a deuterated analog of Triclosan, a widely used antimicrobial agent. Triclosan, known chemically as 5-chloro-2-(2,4-dichlorophenoxy)phenol, is prevalent in various personal care products such as toothpaste, soaps, and disinfectants. The deuterated version, this compound, is often utilized in scientific research to study the metabolic pathways and environmental impact of Triclosan due to its stability and traceability.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Triclosan Methyl-d3 Ether involves the deuteration of Triclosan. This process typically includes the exchange of hydrogen atoms with deuterium atoms in the presence of a deuterating agent. The reaction conditions often require a deuterated solvent and a catalyst to facilitate the exchange process.

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient deuteration. The purity of the final product is critical, and thus, extensive purification steps such as distillation and crystallization are employed.

化学反応の分析

Types of Reactions: Triclosan Methyl-d3 Ether undergoes various chemical reactions, including:

Oxidation: In the presence of oxidizing agents, this compound can form quinone derivatives.

Reduction: Reducing agents can convert it back to its parent phenol structure.

Substitution: Halogen atoms in the compound can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.

Substitution: Nucleophilic reagents such as sodium methoxide or potassium tert-butoxide.

Major Products Formed:

Oxidation: Quinone derivatives.

Reduction: Parent phenol structure.

Substitution: Various substituted phenols depending on the nucleophile used.

科学的研究の応用

Environmental Monitoring and Analysis

Triclosan Methyl-d3 Ether serves as a stable isotope-labeled internal standard in analytical chemistry, particularly in the quantification of triclosan and its metabolites in environmental samples. Its use enhances the accuracy of analytical methods such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).

Table 1: Analytical Applications of this compound

| Application Area | Methodology | Purpose |

|---|---|---|

| Environmental Science | GC-MS | Quantification of triclosan in water samples |

| Toxicology | LC-MS | Detection of triclosan metabolites |

| Pharmaceutical Research | Bioanalytical methods | Standard for pharmacokinetic studies |

Toxicological Studies

Research into the toxicological effects of triclosan and its derivatives often employs this compound as a reference compound. This allows researchers to assess the bioaccumulation and biotransformation processes of triclosan in various organisms.

Case Study: Bioaccumulation in Aquatic Organisms

A study investigated the bioaccumulation of triclosan in the oligochaete worm Limnodrilus hoffmeisteri. The research utilized this compound to trace the uptake and transformation of triclosan in sediment-water microcosms, revealing significant bioaccumulation potential and ecological risks associated with triclosan exposure .

Pharmacological Research

In pharmacological studies, this compound is used to understand the metabolic pathways and systemic effects of triclosan in human tissues. Its isotopic labeling aids in tracing the compound's absorption, distribution, metabolism, and excretion (ADME) profiles.

Table 2: Pharmacokinetic Studies Involving this compound

Regulatory Implications

Due to concerns over its environmental persistence and potential health risks, regulatory bodies have scrutinized triclosan's use. This compound plays a crucial role in regulatory toxicology by providing reliable data for risk assessments related to human exposure and environmental impact.

Case Study: Regulatory Assessment

The U.S. Food and Drug Administration banned triclosan from certain products due to safety concerns. Research utilizing this compound has supported these assessments by demonstrating significant retention of triclosan in human tissues, raising alarms about long-term exposure effects .

作用機序

Triclosan Methyl-d3 Ether exerts its antimicrobial effects by inhibiting the enoyl-acyl carrier protein reductase enzyme, which is crucial for fatty acid synthesis in bacteria. This inhibition disrupts the bacterial cell membrane, leading to cell death. The deuterated version allows for detailed studies of these interactions at the molecular level, providing insights into the pathways and targets involved.

類似化合物との比較

Triclosan: The non-deuterated parent compound.

Methyl Triclosan: A methylated derivative of Triclosan.

Triclocarban: Another antimicrobial agent with a similar structure and function.

Comparison: Triclosan Methyl-d3 Ether is unique due to its deuterium atoms, which provide stability and traceability in scientific studies. Unlike Triclosan, it is less prone to metabolic degradation, making it an ideal candidate for long-term studies. Methyl Triclosan and Triclocarban, while similar in function, do not offer the same level of stability and are more susceptible to environmental breakdown.

生物活性

Triclosan Methyl-d3 Ether (CAS Number: 4640-01-1) is a deuterated derivative of triclosan, a widely used antimicrobial agent found in various personal care products. This article explores the biological activity of this compound, focusing on its effects on microbial resistance, biodegradation, and potential health implications.

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₉Cl₃O₂ |

| Molecular Weight | 303.568 g/mol |

| Density | 1.4 ± 0.1 g/cm³ |

| Boiling Point | 358.7 ± 42.0 °C at 760 mmHg |

| Flash Point | 128.5 ± 28.0 °C |

This compound is characterized by its chlorinated aromatic structure, which contributes to its antimicrobial properties. The methylation of triclosan alters its biological activity, particularly its efficacy against various bacterial strains.

Impact on Bacterial Resistance

Research indicates that the methylation of triclosan significantly reduces its antibacterial activity. A study demonstrated that methyl triclosan exhibited resistance against several bacterial pathogens, including Pseudomonas aeruginosa, which is known for its intrinsic resistance to many antibiotics and biocides. In contrast, the parent compound triclosan was effective against a broader range of bacteria, suggesting that methylation may contribute to a resistance mechanism in certain bacterial strains .

Case Studies on Microbial Biodegradation

Triclosan and its derivatives, including this compound, undergo biodegradation in environmental settings. A study conducted on activated sludge systems revealed that triclosan can be transformed into methylated products through microbial metabolism . The degradation pathways involved various aerobic microorganisms, which utilized triclosan as a carbon source, thereby reducing its concentration in wastewater systems.

- Key Findings:

Toxicological Implications

The safety profile of this compound is crucial for understanding its potential health effects. While no significant acute toxicity data are available for this specific compound, studies on triclosan indicate potential risks associated with prolonged exposure:

- Skin Irritation: Prolonged exposure may lead to allergic reactions in sensitive individuals.

- Endocrine Disruption: Triclosan has been implicated in disrupting endocrine functions, raising concerns about its accumulation in human tissues and long-term health effects .

- Bioaccumulation: Research has shown that triclosan can accumulate in various organs such as the liver and adipose tissue, suggesting a need for monitoring exposure levels in humans .

Environmental Impact and Regulatory Considerations

The widespread use of triclosan and its metabolites raises environmental concerns due to their persistence and potential to affect aquatic ecosystems. Studies have reported significant concentrations of triclosan and its derivatives in water bodies, which can adversely affect aquatic organisms . Regulatory agencies are increasingly scrutinizing the use of such compounds in consumer products.

特性

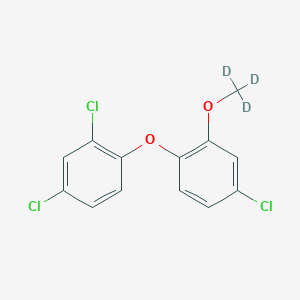

IUPAC Name |

2,4-dichloro-1-[4-chloro-2-(trideuteriomethoxy)phenoxy]benzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9Cl3O2/c1-17-13-7-9(15)3-5-12(13)18-11-4-2-8(14)6-10(11)16/h2-7H,1H3/i1D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLYDHBBTVWMLFD-FIBGUPNXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)Cl)OC2=C(C=C(C=C2)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])OC1=C(C=CC(=C1)Cl)OC2=C(C=C(C=C2)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9Cl3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。